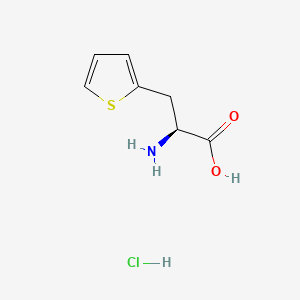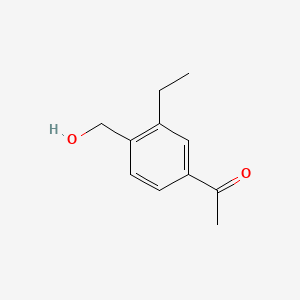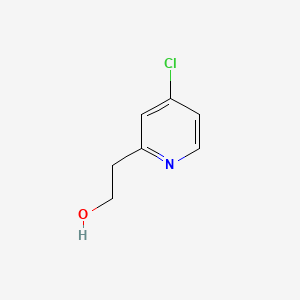
2-(4-Chloropyridin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Chloropyridin-2-yl)ethanol” is a chemical compound with the molecular formula C7H8ClNO . It is also known as “2-Chloro-4-(hydroxymethyl)pyridine” and has a molecular weight of 143.57 g/mol . This compound belongs to the class of organic compounds known as pyridines .
Molecular Structure Analysis
The InChI code for “2-(4-Chloropyridin-2-yl)ethanol” is 1S/C7H8ClNO/c8-6-1-3-9-7(5-6)2-4-10/h1,3,5,10H,2,4H2 . The SMILES string is OCc1ccnc(Cl)c1 . These codes provide a way to represent the molecule’s structure in a textual format.
Physical And Chemical Properties Analysis
“2-(4-Chloropyridin-2-yl)ethanol” is a solid compound . Its physical appearance is off-white to pale yellow . The compound has a proton NMR greater than 96.0% .
Aplicaciones Científicas De Investigación
Protecting Group for Carboxylic Acids in Polymer Chemistry
2-(4-Chloropyridin-2-yl)ethanol and its derivatives have been explored for their utility as protecting groups for carboxylic acids, particularly in the synthesis and modification of polymers. Elladiou and Patrickios (2012) highlighted the effectiveness of 2-(pyridin-2-yl)ethanol as a protecting group for methacrylic acid (MAA). This compound was used to create homo- and co-polymers through controlled polymerization methods, such as group transfer polymerization (GTP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. The protective group could be selectively removed post-polymerization, either chemically under alkaline conditions or thermally, showcasing its potential extensive use in polymer chemistry due to its stability under various conditions and the commercial availability and low cost of 2-(pyridin-2-yl)ethanol (Elladiou & Patrickios, 2012).
Chemoenzymatic Synthesis of Bioactive Compounds
In the realm of bioorganic chemistry, the compound has been involved in the chemoenzymatic synthesis of enantiomerically pure molecules. Perrone et al. (2006) detailed the preparation of (R)-2-chloro-1-(pyridin-3-yl)ethanol by kinetic resolution, which was then converted into (R)-1-(pyridin-3-yl)-2-aminoethanol. This compound serves as a valuable moiety of beta3-adrenergic receptor agonists, demonstrating the chemical's role in the synthesis of potentially therapeutic agents (Perrone et al., 2006).
Molecular Electronics and Photochemistry
The study of excited-state structure and relaxation processes in molecular systems relevant to electronics and photochemistry has also seen applications of pyridinium derivatives. Kharlanov and Rettig (2009) investigated the excited-state behavior of betaine-30 and related pyridinium model compounds, providing insights into the design of mnemonic systems and nonlinear optical (NLO) dyes. Their research elucidates the potential of pyridine-based compounds in developing materials with specific electronic and photonic properties (Kharlanov & Rettig, 2009).
Coordination Chemistry for Biomolecular Interaction Studies
In coordination chemistry, pyridine derivatives are utilized to study biomolecular interactions. Mardani et al. (2019) explored the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and its complexation with Cu(II) and Cd(II), along with docking studies to understand the interaction with selected biomolecules. Such studies are crucial for the development of new therapeutic agents and understanding molecular recognition processes (Mardani et al., 2019).
Learning and Memory Enhancement Studies
Research into the effects of pyridine derivatives on learning and memory ability also constitutes an area of application. Li Ming-zhu (2011) synthesized derivatives of 2-[1-(pyridine-2-yl)ethoxy] acetate and evaluated their effects on learning and memory in mice, revealing potential therapeutic applications for cognitive impairments (Li Ming-zhu, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chloropyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-1-3-9-7(5-6)2-4-10/h1,3,5,10H,2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZHDYXMMUMJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloropyridin-2-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

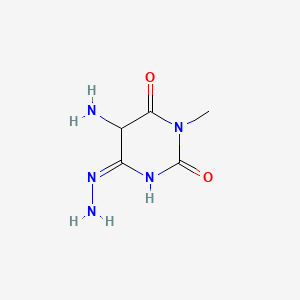

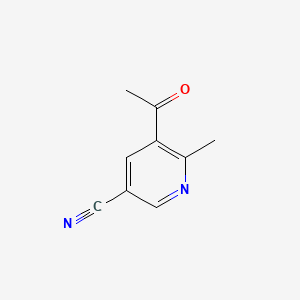
![Cyclobuta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B568639.png)


![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)

